Cas no 54198-89-9 (5-chloro-2-methyl-pyrimidine)
5-chloro-2-methyl-pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 5-Chloro-2-methylpyrimidine
- Pyrimidine,5-chloro-2-methyl-
- 2-​
- 5-​
- 5-Chlor-2-methyl-pyrimidin
- 5-chloro-2-methyl-pyrimidine
- chloro-​
- methylpyrimidine
- PYRIMIDINE, 5-CHLORO-2-METHYL-
- NSC165372
- 2-methyl-5-chloropyrimidine
- RP19822
- AB56396
- HP23682
- AB0057278
- Z4855
- ST24032981
- 54198-89-9
- NSC-165372
- CS-D1091
- J-517328
- FT-0648622
- MFCD10574686
- DTXSID80304311
- SY047891
- A870524
- AS-30860
- SCHEMBL1045564
- AKOS006304559
- NSC 165372
- DB-081933
-
- MDL: MFCD10574686
- Inchi: 1S/C5H5ClN2/c1-4-7-2-5(6)3-8-4/h2-3H,1H3
- InChI Key: UISREOKYJBBYSC-UHFFFAOYSA-N
- SMILES: ClC1C=NC(C)=NC=1
Computed Properties
- Exact Mass: 128.01400
- Monoisotopic Mass: 128.0141259g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 68.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.8
- XLogP3: 1.2
Experimental Properties
- Boiling Point: 169.3℃ at 760 mmHg
- PSA: 25.78000
- LogP: 1.43840
5-chloro-2-methyl-pyrimidine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-chloro-2-methyl-pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JI921-250mg |
5-chloro-2-methyl-pyrimidine |
54198-89-9 | 95% | 250mg |
915CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JI921-100mg |
5-chloro-2-methyl-pyrimidine |
54198-89-9 | 95% | 100mg |
380CNY | 2021-05-07 | |
| Alichem | A039000057-1g |
5-Chloro-2-methylpyrimidine |
54198-89-9 | 98% | 1g |
$297.80 | 2023-09-01 | |
| Alichem | A039000057-5g |
5-Chloro-2-methylpyrimidine |
54198-89-9 | 98% | 5g |
$849.60 | 2023-09-01 | |
| Alichem | A039000057-10g |
5-Chloro-2-methylpyrimidine |
54198-89-9 | 98% | 10g |
$1378.04 | 2023-09-01 | |
| TRC | C371055-10mg |
5-Chloro-2-methylpyrimidine |
54198-89-9 | 10mg |
$ 236.00 | 2023-04-18 | ||
| TRC | C371055-100mg |
5-Chloro-2-methylpyrimidine |
54198-89-9 | 100mg |
$ 1832.00 | 2023-04-18 | ||
| Chemenu | CM121264-1g |
5-Chloro-2-methylpyrimidine |
54198-89-9 | 97% | 1g |
$234 | 2021-08-06 | |
| Chemenu | CM121264-5g |
5-Chloro-2-methylpyrimidine |
54198-89-9 | 97% | 5g |
$701 | 2021-08-06 | |
| Chemenu | CM121264-10g |
5-Chloro-2-methylpyrimidine |
54198-89-9 | 97% | 10g |
$1103 | 2021-08-06 |
5-chloro-2-methyl-pyrimidine Suppliers
5-chloro-2-methyl-pyrimidine Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 5-chloro-2-methyl-pyrimidine
Introduction to 5-chloro-2-methyl-pyrimidine (CAS No. 54198-89-9)
5-chloro-2-methyl-pyrimidine, with the chemical formula C₅H₅ClN₂, is a significant intermediate in the pharmaceutical and agrochemical industries. This heterocyclic compound belongs to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms. The presence of a chlorine substituent at the 5-position and a methyl group at the 2-position imparts unique reactivity, making it a valuable building block for synthesizing various biologically active molecules.
The compound is primarily utilized in the synthesis of active pharmaceutical ingredients (APIs) and specialty chemicals. Its structural features allow for facile functionalization through nucleophilic substitution reactions, enabling the introduction of diverse pharmacophores. Recent advancements in medicinal chemistry have highlighted its role in developing novel therapeutic agents targeting infectious diseases, cancer, and neurological disorders.
In the realm of drug discovery, 5-chloro-2-methyl-pyrimidine has been employed in the construction of antiviral and antibacterial compounds. For instance, studies have demonstrated its utility in generating derivatives with enhanced binding affinity to viral proteases and enzymes involved in bacterial metabolism. The chlorine atom at the 5-position serves as a reactive site for further derivatization, allowing chemists to tailor molecular properties such as solubility, metabolic stability, and target specificity.
Moreover, research has explored the application of 5-chloro-2-methyl-pyrimidine in designing kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. By modifying the pyrimidine core with appropriate substituents, researchers have synthesized molecules that selectively inhibit aberrant signaling pathways in diseased cells. The methyl group at the 2-position provides steric hindrance and electronic modulation, optimizing interactions with protein targets.
The agrochemical sector also benefits from 5-chloro-2-methyl-pyrimidine, where it serves as a precursor for herbicides and fungicides. Its structural motif is incorporated into compounds that disrupt essential metabolic processes in weeds and fungi, offering effective crop protection solutions. The versatility of this intermediate underscores its importance in sustainable agriculture and food security.
Recent innovations in synthetic methodologies have further expanded the applications of 5-chloro-2-methyl-pyrimidine. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have enabled the introduction of aryl or heteroaryl groups at various positions of the pyrimidine ring. These techniques have facilitated the development of more complex derivatives with improved pharmacological profiles.
Another emerging area involves using 5-chloro-2-methyl-pyrimidine in material science applications. Its ability to form coordination complexes with metal ions has been exploited in designing luminescent probes for bioimaging and catalytic systems for organic transformations. The compound’s unique electronic properties make it a promising candidate for developing novel optoelectronic materials.
The industrial production of 5-chloro-2-methyl-pyrimidine adheres to stringent quality control measures to ensure high purity and consistency. Manufacturers employ advanced purification techniques such as distillation under reduced pressure and recrystallization from suitable solvents to meet pharmaceutical-grade standards. These processes are critical for maintaining batch-to-batch reproducibility, which is essential for regulatory compliance and therapeutic efficacy.
Future research directions may focus on greener synthetic routes for 5-chloro-2-methyl-pyrimidine, leveraging biocatalysis or flow chemistry to minimize waste and energy consumption. Additionally, computational modeling techniques can aid in predicting molecular properties and optimizing synthetic strategies before experimental validation.
In conclusion, 5-chloro-2-methyl-pyrimidine (CAS No. 54198-89-9) is a versatile intermediate with broad applications across pharmaceuticals, agrochemicals, and materials science. Its structural features enable diverse functionalization strategies, making it indispensable in modern chemical synthesis. As research continues to uncover new methodologies and applications, this compound will remain a cornerstone of innovation in fine chemical manufacturing.
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